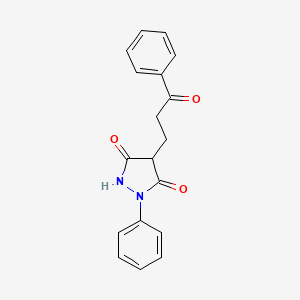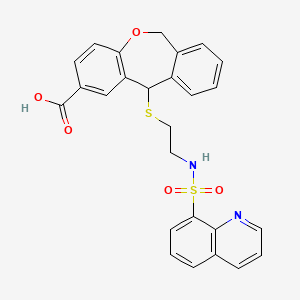
11-(2-((8-Quinolylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is a complex organic compound that features a quinoline sulfonamide moiety linked to a dibenzo[b,e]oxepine carboxylic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the quinoline-8-sulfonamide intermediate, which is then linked to the dibenzo[b,e]oxepine core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can also be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified dibenzo[b,e]oxepine derivatives .
科学的研究の応用
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or specific binding affinities
作用機序
The mechanism of action of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline sulfonamide moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
類似化合物との比較
Similar Compounds
Quinoline-8-sulfonamides: These compounds share the quinoline sulfonamide moiety and have similar biological activities.
Dibenzo[b,e]oxepine derivatives: Compounds with the dibenzo[b,e]oxepine core structure, which may have different substituents but similar chemical properties
Uniqueness
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the quinoline sulfonamide and dibenzo[b,e]oxepine moieties allows for a diverse range of interactions and applications that are not possible with simpler compounds .
特性
CAS番号 |
123226-84-6 |
|---|---|
分子式 |
C26H22N2O5S2 |
分子量 |
506.6 g/mol |
IUPAC名 |
11-[2-(quinolin-8-ylsulfonylamino)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H22N2O5S2/c29-26(30)18-10-11-22-21(15-18)25(20-8-2-1-5-19(20)16-33-22)34-14-13-28-35(31,32)23-9-3-6-17-7-4-12-27-24(17)23/h1-12,15,25,28H,13-14,16H2,(H,29,30) |
InChIキー |
QZTLAGHTXBQEPH-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


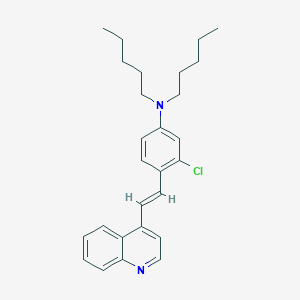
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
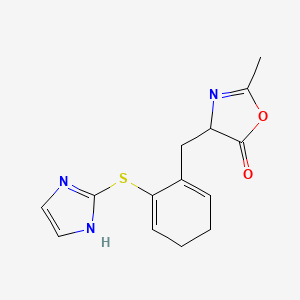
![N-[4-(Carboxymethoxy)-6-methylpyrimidin-2-yl]glycine](/img/structure/B12899161.png)
![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)

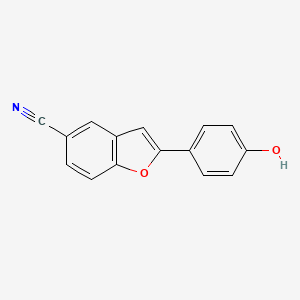

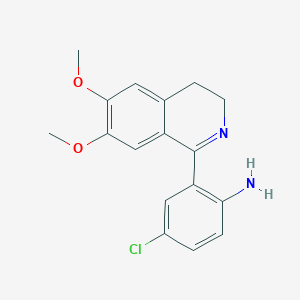
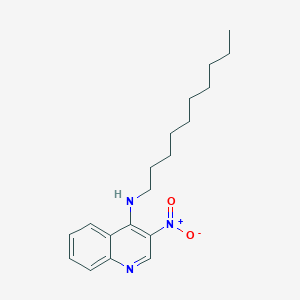
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
